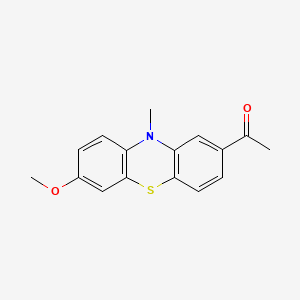
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H15NO2. It is categorized under carboxylic acids and is known for its unique structure, which includes a cyclopentene ring fused with a pyrrolidine ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from cyclopentene and pyrrolidine
Reaction Conditions: The synthesis requires specific conditions such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism by which 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, leading to changes in their activity.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key enzymes, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h1,4,8-9H,2-3,5-7H2,(H,12,13) |
InChI-Schlüssel |
UWVNXKFEZSVZFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2CCC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



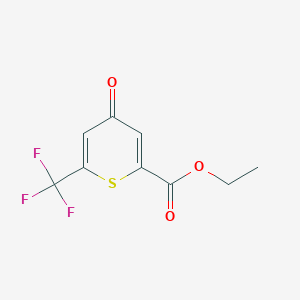
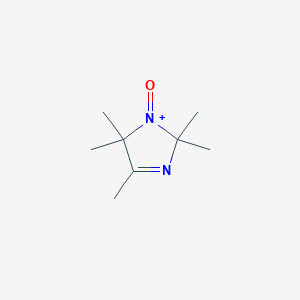

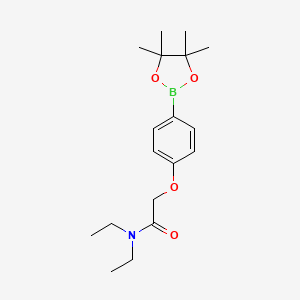

![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
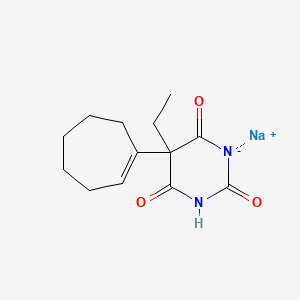
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)

![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)

